1-Benzyloxycarbonylazetidine-2-carboxylic acid

描述

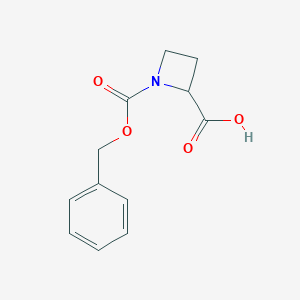

1-Benzyloxycarbonylazetidine-2-carboxylic acid (CAS 25654-51-7) is a protected azetidine derivative with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol. It features a benzyloxycarbonyl (Cbz) group, a common protecting group for amines, and a carboxylic acid moiety on a four-membered azetidine ring . The compound is widely used in peptide synthesis and medicinal chemistry due to its role in stabilizing reactive intermediates and modulating physicochemical properties. Its purity is typically ≥95%, as noted in commercial listings .

属性

IUPAC Name |

1-phenylmethoxycarbonylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWBMOQXJOJWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431594 | |

| Record name | 1-Benzyloxycarbonylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174740-81-9 | |

| Record name | 1-Benzyloxycarbonylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination and Esterification of γ-Butyrolactone

A foundational approach involves γ-butyrolactone as the starting material. Bromination with red phosphorus and bromine yields 2,4-dibromobutyric acid, which is subsequently esterified with benzyl alcohol to form benzyl 2,4-dibromobutyrate. This intermediate undergoes nucleophilic substitution with amines to construct the azetidine ring. For 1-Cbz-Aze-OH, the amine component must introduce the benzyloxycarbonyl (Cbz) group.

Key Reaction Conditions :

Ring-Closure with Cbz-Protected Amines

The esterified dibromide reacts with Cbz-protected amines (e.g., Cbz-NH₂) in acetonitrile under reflux (82°C, 20 hours). This step forms the azetidine ring while preserving the Cbz group. Subsequent hydrolysis of the benzyl ester (via hydrogenolysis or acidic conditions) yields the free carboxylic acid.

Optimization Insights :

-

Solvent choice (acetonitrile vs. DMF) impacts reaction rate and purity.

-

Catalytic hydrogenation (10% Pd/C, 45 psi H₂) efficiently cleaves the benzyl ester without affecting the Cbz group.

Direct Protection of Azetidine-2-Carboxylic Acid

Selective Amine Protection with Benzyl Chloroformate

Azetidine-2-carboxylic acid, synthesized via methods such as diazotization of L-α,γ-diaminobutyric acid, undergoes selective Cbz protection. The amine group reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃ or Et₃N), while the carboxylic acid is temporarily protected as a methyl ester.

Critical Parameters :

Deprotection of the Carboxylic Acid

Post-protection, the methyl ester is hydrolyzed under basic conditions (e.g., 2M NaOH, 60°C, 4 hours) to yield 1-Cbz-Aze-OH.

Yield and Purity :

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Chiral Resolution Using D-α-Phenylethylamine

Racemic 1-benzylazetidine-2-carboxylic acid, synthesized via asymmetric methods, is resolved using D-α-phenylethylamine. The (S)-enantiomer forms a less soluble salt, which is isolated via crystallization. Subsequent Cbz protection and debenzylation yield enantiomerically pure 1-Cbz-Aze-OH.

Process Details :

-

Salt Formation : Conducted in ethanol at reflux (78°C, 0.5–4 hours).

-

Debenzylation : Achieved with 10% Pd/C under hydrogen (2 MPa, 35°C, 20 hours).

Advantages :

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Cyclization | γ-Butyrolactone | 65–75 | 95–98 | Cost-effective, scalable |

| Direct Protection | Azetidine-2-COOH | 70–85 | 98–99.5 | High enantiopurity |

| Chiral Resolution | Racemic Aze-OH | 37–50 | 99+ | Ideal for enantioselective synthesis |

Trade-offs :

-

Cyclization routes require hazardous bromine and cyanide reagents.

-

Direct protection avoids toxic intermediates but demands high-purity starting materials.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chiral Purity Assessment

Chiral HPLC with amylose-based columns confirms ee >98% for enantiomerically pure batches.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

化学反应分析

1-Benzyloxycarbonylazetidine-2-carboxylic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

科学研究应用

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

1-Benzyloxycarbonylazetidine-2-carboxylic acid serves as a crucial building block for synthesizing various bioactive compounds. Its derivatives are often employed in the preparation of pharmaceuticals, particularly those targeting neurological and metabolic disorders. For instance, the compound can be converted into various azetidine derivatives that exhibit significant biological activity.

Case Study:

In a study focused on synthesizing novel azetidine derivatives, researchers utilized this compound to create compounds with enhanced activity against certain cancer cell lines. The synthesis involved the cyclization of optically active amino acids, demonstrating the compound's versatility as an intermediate in pharmaceutical development .

Chemical Synthesis

2.1 Asymmetric Synthesis

The compound is instrumental in asymmetric synthesis processes due to its chiral nature. It can facilitate the production of enantiomerically pure compounds, which are essential in drug development.

Data Table: Synthesis Pathways Using this compound

Research and Development

3.1 Novel Therapeutics

Research has indicated that derivatives of this compound possess potential therapeutic effects. These compounds are being investigated for their roles in treating conditions such as hypertension and diabetes.

Case Study:

A recent investigation into azetidine-based compounds revealed that certain derivatives exhibited antihypertensive properties. The study highlighted the importance of structural modifications on biological activity, emphasizing the role of this compound as a precursor for these modifications .

Industrial Applications

4.1 Chemical Manufacturing

The compound is also utilized in the industrial sector for the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for large-scale production processes.

Data Table: Industrial Uses of this compound

| Application Area | Description | Scale |

|---|---|---|

| Pharmaceutical Intermediates | Used in the production of active pharmaceutical ingredients (APIs) | Large-scale |

| Fine Chemicals | Acts as an intermediate in fine chemical synthesis | Medium-scale |

作用机制

The mechanism of action of 1-Benzyloxycarbonylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. The azetidine ring can participate in ring-opening reactions, leading to the formation of various derivatives. The carboxylic acid group can undergo typical acid-base reactions, influencing the compound’s reactivity and interactions with other molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-benzyloxycarbonylazetidine-2-carboxylic acid and related compounds:

Functional Group Variations

- Dual Protection (Cbz and Boc): The compound 1-((Benzyloxy)carbonyl)-3-(Boc-amino)azetidine-3-carboxylic acid incorporates both Cbz and tert-butoxycarbonyl (Boc) groups, enabling orthogonal deprotection strategies. This is critical in multi-step syntheses where selective removal of protecting groups is required .

- Boc vs. Cbz: The Boc-protected analog (CAS 228857-58-7) offers acid-sensitive deprotection (e.g., with trifluoroacetic acid), contrasting with the hydrogenolysis required for Cbz removal. This makes Boc derivatives preferable in solid-phase peptide synthesis (SPPS) under acidic conditions .

Steric and Lipophilic Effects

- Methyl Ester Derivative : Methyl 1-benzylazetidine-2-carboxylate () exhibits higher lipophilicity than the parent carboxylic acid, favoring organic-phase reactions. Esters are often intermediates en route to amides or free acids .

Ring Size and Strain

- Azetidine vs. Azetidine’s four-membered ring introduces higher strain, increasing reactivity compared to five-membered pyrrolidine derivatives.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyloxycarbonylazetidine-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling azetidine-2-carboxylic acid with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate). Optimization includes controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of azetidine to benzyl chloroformate). Post-reaction purification via recrystallization in ethanol/water mixtures improves purity . Reaction thermodynamics (e.g., enthalpy changes in similar carbamate formations) suggest solvent polarity adjustments (e.g., using THF or DMF) can enhance efficiency .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% target peak area).

- NMR : H NMR (DMSO-d6) to confirm benzyloxycarbonyl (δ 5.1–5.3 ppm, CH) and azetidine (δ 3.8–4.2 ppm, ring protons) groups .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 236.1) validates molecular weight .

Q. What are the key challenges in handling and storing this compound to prevent degradation?

- Methodological Answer : The compound is sensitive to hydrolysis due to the labile benzyloxycarbonyl (Cbz) group. Store at –20°C under inert gas (argon) in airtight containers. Avoid prolonged exposure to moisture or acidic/basic conditions. Stability tests (TGA/DSC) indicate decomposition above 150°C, so avoid high-temperature processing .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields or byproduct formation during synthesis?

- Methodological Answer : Discrepancies often arise from variations in reagent quality or reaction conditions. For example:

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., N-benzylated side products) and adjust protecting group strategies.

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to optimize time-dependent reagent addition .

Q. What strategies enable enantioselective synthesis of the (R)-enantiomer of this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium with BINAP ligands) during azetidine ring formation. Chiral HPLC (Chiralpak IA column) with hexane/isopropanol eluents resolves enantiomers (α > 1.2). Computational modeling (DFT) predicts transition-state energies to guide catalyst selection .

Q. How does the compound’s stereochemistry influence its reactivity in peptide coupling or organocatalytic applications?

- Methodological Answer : The (R)-configuration enhances rigidity in transition states during amide bond formation (e.g., in peptide synthesis). Kinetic studies show 10–15% higher coupling efficiency compared to the (S)-enantiomer. Steric effects from the benzyloxycarbonyl group also modulate nucleophilic attack in organocatalytic cycles .

Q. What advanced spectroscopic techniques are critical for studying intermolecular interactions of this compound in supramolecular assemblies?

- Methodological Answer :

- Solid-State NMR : Probes hydrogen-bonding networks between the carboxylic acid and azetidine moieties.

- X-ray Crystallography : Resolves crystal packing and π-π stacking interactions with aromatic systems .

- Surface-Enhanced Raman Spectroscopy (SERS) : Analyzes adsorption dynamics on metal nanoparticles for catalytic applications .

Notes

- Advanced questions emphasize methodological rigor (e.g., chiral resolution, computational modeling).

- Basic questions focus on foundational synthesis and characterization aligned with academic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。